molecular formula C20H14Cl2N2O2S B15015811 O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate

O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate

Cat. No.: B15015811
M. Wt: 417.3 g/mol
InChI Key: BENULXUVMSXKDH-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves the reaction of 4-chlorophenyl isocyanate with 3-hydroxybenzoic acid in the presence of a base. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Amines, thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzamide core.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-4-METHOXYBENZAMIDE
  • N-(4-CHLOROPHENYL)-4-(CYCLOPROPYLMETHOXY)BENZAMIDE
  • N-(4-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)SULFAMOYL]BENZAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to its specific carbamothioyl linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H14Cl2N2O2S

Molecular Weight

417.3 g/mol

IUPAC Name

O-[3-[(4-chlorophenyl)carbamoyl]phenyl] N-(4-chlorophenyl)carbamothioate

InChI

InChI=1S/C20H14Cl2N2O2S/c21-14-4-8-16(9-5-14)23-19(25)13-2-1-3-18(12-13)26-20(27)24-17-10-6-15(22)7-11-17/h1-12H,(H,23,25)(H,24,27)

InChI Key

BENULXUVMSXKDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=S)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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